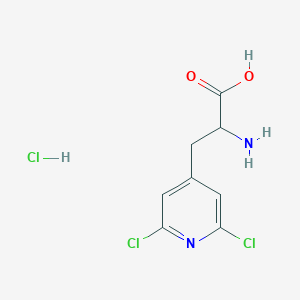

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

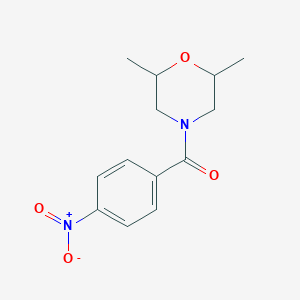

“2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride” is a chemical compound with the molecular formula C8H8Cl2N2O2 . It is a derivative of alanine .

Synthesis Analysis

The synthesis of 4-amino-2,6-dichloropyridine, a related compound, has been reported . The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8Cl2N2O2.ClH/c9-6-2-4(3-7(10)12-6)1-5(11)8(13)14;/h2-3,5H,1,11H2,(H,13,14);1H . This indicates that the compound contains two chlorine atoms, two nitrogen atoms, two oxygen atoms, and one hydrogen atom attached to a chloride ion .Scientific Research Applications

Pharmacology

EN300-6490838: is utilized in pharmacological research due to its structure as an alanine derivative. It may serve as a precursor or an intermediate in the synthesis of pharmaceutical compounds. Its role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage is of particular interest in the development of ergogenic supplements .

Biochemistry

In biochemistry, EN300-6490838 could be involved in studies related to enzyme kinetics, receptor-ligand interactions, and metabolic pathways. Its potential to act as a substrate or inhibitor for certain biochemical reactions makes it valuable for understanding molecular mechanisms .

Molecular Biology

This compound’s applications in molecular biology may include the study of amino acid metabolism, protein synthesis, and gene expression. It could be used to investigate the effects of structural analogs of amino acids on translation and transcription processes .

Chemical Synthesis

EN300-6490838: is likely used in chemical synthesis as a building block. Its carboxylic acid group enables it to participate in amide bond formation, making it a candidate for the synthesis of complex organic molecules, including peptides and small molecule drugs .

Agriculture

While direct applications in agriculture are not explicitly mentioned, compounds like EN300-6490838 could be explored for their potential use in plant physiology research, such as studying amino acid transporters or as a component in the synthesis of agrochemicals .

Environmental Science

In environmental science, EN300-6490838 might be used in research pertaining to environmental pollutants’ impact on biological systems. It could also be part of studies aiming to develop biodegradable compounds that minimize environmental impact .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

2-amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2.ClH/c9-6-2-4(3-7(10)12-6)1-5(11)8(13)14;/h2-3,5H,1,11H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHOVPSKSCPTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

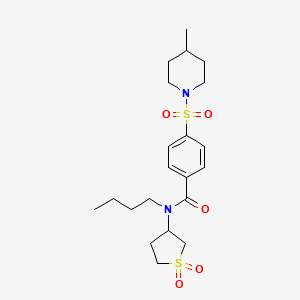

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)

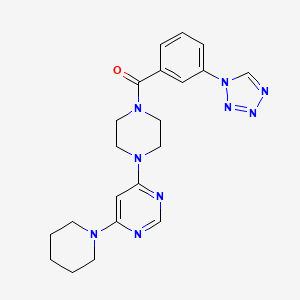

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2888132.png)

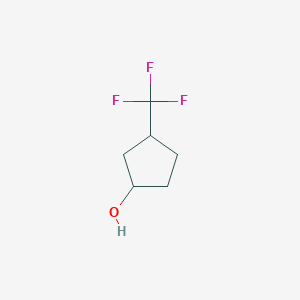

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2888136.png)